molecular formula C12H12HgN2 B14737045 Bis(4-aminophenyl)mercury CAS No. 6052-23-9

Bis(4-aminophenyl)mercury

Cat. No.: B14737045
CAS No.: 6052-23-9
M. Wt: 384.83 g/mol
InChI Key: BEJWOLVUQBRRIQ-UHFFFAOYSA-N
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Description

Bis(4-aminophenyl)mercury: is an organomercury compound characterized by the presence of two 4-aminophenyl groups bonded to a central mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-aminophenyl)mercury typically involves the reaction of 4-aminophenyl derivatives with mercury salts. One common method includes the reaction of 4-aminophenyl chloride with mercury(II) acetate in an organic solvent under controlled temperature and pH conditions . The reaction proceeds through the formation of an intermediate complex, which is subsequently reduced to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure the consistency and purity of the final product. The use of automated reactors and continuous monitoring systems helps in optimizing the yield and minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions: Bis(4-aminophenyl)mercury undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(4-aminophenyl)mercury has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(4-aminophenyl)mercury involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is facilitated by the presence of mercury, which has a high affinity for sulfur-containing groups . The binding of this compound to these molecular targets can disrupt normal cellular functions and pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Bis(4-aminophenyl)mercury is unique due to the presence of mercury, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

6052-23-9

Molecular Formula

C12H12HgN2

Molecular Weight

384.83 g/mol

IUPAC Name

bis(4-aminophenyl)mercury

InChI

InChI=1S/2C6H6N.Hg/c2*7-6-4-2-1-3-5-6;/h2*2-5H,7H2;

InChI Key

BEJWOLVUQBRRIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)[Hg]C2=CC=C(C=C2)N

Origin of Product

United States

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